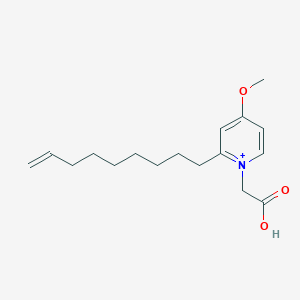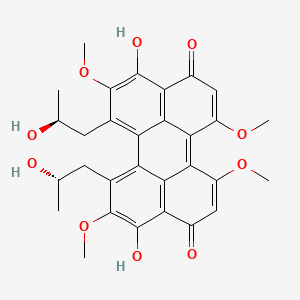
(-)-Phleichrome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Phleichrome is a natural product found in Cladosporium phlei with data available.
Applications De Recherche Scientifique
Biosynthesis and Genetic Engineering
- Phleichrome, a pigment produced by Cladosporium phlei, is a type of fungal perylenequinone with notable photodynamic activity. Research has identified the gene Cppks1 responsible for its biosynthesis, offering insights into genetic engineering for enhanced phleichrome production (So et al., 2015).
- In efforts to improve phleichrome production, the cloning and characterization of genes encoding polyketide synthases (PKS) responsible for fungal pigment synthesis, including phleichrome, have been pursued. This has enabled the identification of multiple PKS genes, advancing the understanding of phleichrome biosynthesis (So et al., 2012).
Antimicrobial and Antitumor Applications
- Phleichrome has demonstrated significant photodynamic bactericidal and antitumor activities in vitro. It shows species-specific bactericidal activities against both Gram-negative and Gram-positive bacteria and increased antitumor activity under illuminated conditions (So, Chun, & Kim, 2018).
Cultural Characteristics and Extraction Methods
- The cultural characteristics of Cladosporium phlei have been studied to develop improved methods for phleichrome production. Factors such as growth media, carbon and nitrogen sources, and light conditions significantly impact the production and extraction efficiency of phleichrome (Lee et al., 2007).
Mutagenesis for Enhanced Production
- UV mutagenesis has been employed to create mutant strains of Cladosporium phlei with altered phleichrome production. Selected mutants have shown significantly increased production of phleichrome, providing a method for mass production of this secondary metabolite (Yi et al., 2011).
Synthetic Inducers and Photodynamic ROS Production
- The use of synthetic inducers, such as diketopiperazines, has been studied for improved production of phleichrome. These inducers have been shown to significantly increase phleichrome production in both wild-type and UV-mutagenized strains of Cladosporium phlei (So et al., 2015).
Genome Sequencing and PKS Genes
- Genome sequencing of Cladosporium phlei has identified candidates for novel polyketide synthase genes involved in the production of perylenequinone-group pigments, including phleichrome. This expands the understanding of the genetic basis for phleichrome biosynthesis (Kang et al., 2019).
Propriétés
Numéro CAS |
56974-44-8 |
|---|---|
Nom du produit |
(-)-Phleichrome |
Formule moléculaire |
C30H30O10 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
4,9-dihydroxy-6,7-bis[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione |
InChI |
InChI=1S/C30H30O10/c1-11(31)7-13-19-20-14(8-12(2)32)30(40-6)28(36)22-16(34)10-18(38-4)24(26(20)22)23-17(37-3)9-15(33)21(25(19)23)27(35)29(13)39-5/h9-12,31-32,35-36H,7-8H2,1-6H3/t11-,12-/m0/s1 |
Clé InChI |
WJBHEYCJMSCKIP-RYUDHWBXSA-N |
SMILES isomérique |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)O)O |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
SMILES canonique |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)O)O |
Synonymes |
calphostin D phleichrome UCN 1028 D UCN 1028D UCN-1028D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



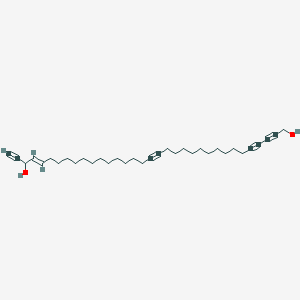
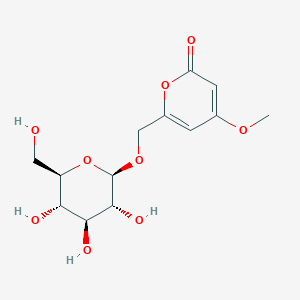
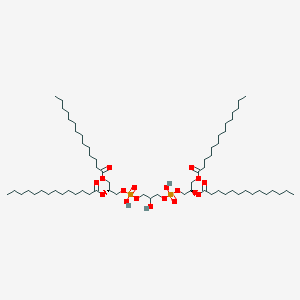
![(1R,2S,3S,4S)-4-formyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexyl (2E)-3-(4-methoxyphenyl)acrylate](/img/structure/B1247447.png)

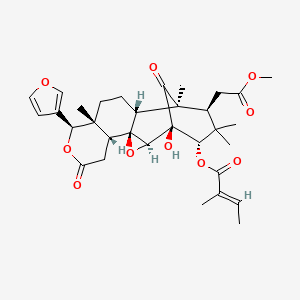
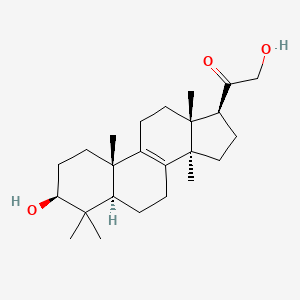



![[Cr(eta(5)-C5H5)2]](/img/structure/B1247459.png)
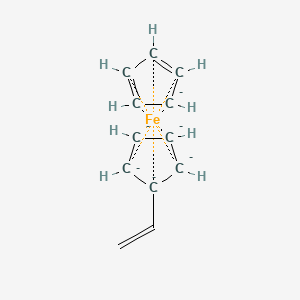
![(2E,4E,6R)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1247462.png)
